An In-depth Technical Guide to the Solubility of 4-Butylbenzoic Acid in Organic Solvents
An In-depth Technical Guide to the Solubility of 4-Butylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of 4-butylbenzoic acid and its isomer, 4-tert-butylbenzoic acid, in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical development, where it serves as an intermediate, a corrosion inhibitor, and a polymer stabilizer[1]. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual workflow of the experimental process.
Quantitative Solubility Data
Precise, temperature-dependent solubility data is essential for process design, purification, and formulation. While extensive data for 4-n-butylbenzoic acid is limited in readily available literature, a detailed study on its common isomer, 4-tert-butylbenzoic acid, provides valuable insights into the behavior of butyl-substituted benzoic acids.
The following data, expressed as the mole fraction solubility (x₁) of 4-tert-butylbenzoic acid, has been determined using a static equilibrium method at various temperatures under atmospheric pressure[2][3]. The solubility generally increases with temperature across all tested solvents[2][3].
Table 1: Mole Fraction Solubility (x₁) of 4-tert-Butylbenzoic Acid in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | propan-2-ol | Acetic Acid | Hexane | Toluene | 1-Octanol |
| 293.15 | 0.0418 | 0.0512 | 0.0528 | 0.0766 | 0.0019 | 0.0211 | 0.0389 |
| 298.15 | 0.0543 | 0.0658 | 0.0681 | 0.0945 | 0.0025 | 0.0273 | 0.0489 |
| 303.15 | 0.0701 | 0.0841 | 0.0872 | 0.1167 | 0.0033 | 0.0351 | 0.0612 |
| 308.15 | 0.0899 | 0.1069 | 0.1110 | 0.1441 | 0.0043 | 0.0451 | 0.0765 |
| 313.15 | 0.1147 | 0.1352 | 0.1404 | 0.1779 | 0.0056 | 0.0578 | 0.0954 |
| 318.15 | 0.1455 | 0.1701 | 0.1768 | 0.2194 | 0.0072 | 0.0739 | 0.1188 |
| 323.15 | 0.1837 | 0.2131 | 0.2216 | 0.2701 | 0.0093 | 0.0942 | 0.1477 |
| 328.15 | 0.2309 | 0.2659 | 0.2766 | 0.3318 | 0.0119 | 0.1197 | 0.1833 |
| 333.15 | 0.2889 | 0.3305 | 0.3441 | 0.4067 | 0.0152 | 0.1513 | 0.2272 |
Data sourced from the Journal of Chemical & Engineering Data for p-tert-butylbenzoic acid[2][3][4].
For 4-n-butylbenzoic acid, specific data points include a water solubility of 148.2 mg/L (temperature not specified)[1][5]. Qualitative assessments show it is sparingly soluble in water but very soluble in solvents like alcohol and benzene[6].
Experimental Protocols
The determination of solubility is a fundamental experimental procedure. The isothermal shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a solid in a solvent[1][7].
Key Experiment: Isothermal Shake-Flask Solubility Determination
This protocol outlines the steps to determine the solubility of 4-butylbenzoic acid in an organic solvent at a constant temperature.
Materials and Equipment:
-
4-Butylbenzoic Acid (≥98% purity)
-
Selected organic solvent (HPLC grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic orbital shaker or water bath
-
Calibrated thermometer or temperature probe
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis tools like an evaporating dish and oven)
Procedure:
-
Preparation: Accurately weigh an excess amount of 4-butylbenzoic acid and place it into a glass vial or flask[1]. An amount that ensures a solid phase remains at equilibrium is crucial.
-
Solvent Addition: Add a precise, known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Securely seal the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). The system should be agitated for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours[8][9]. It is recommended to take measurements at sequential time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing[1].
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the suspension to settle for several hours within the temperature-controlled environment. This allows the undissolved solid to precipitate.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a pipette or syringe. Immediately filter the sample using a syringe filter suitable for the organic solvent to remove any microscopic undissolved particles.
-
Dilution: If necessary, accurately dilute the filtered sample with the same solvent to bring the concentration within the analytical instrument's linear range.
Analysis of Solute Concentration: The concentration of 4-butylbenzoic acid in the saturated solution can be determined by several methods:
-
Gravimetric Method: A known volume of the filtered supernatant is placed in a pre-weighed evaporating dish. The solvent is evaporated at a controlled temperature, and the dish is dried to a constant weight[10][11]. The mass of the remaining solid solute is used to calculate the original concentration[10][11].
-
Volumetric Analysis (Titration): For acidic compounds like 4-butylbenzoic acid, the concentration in the saturated solution can be determined by titrating a known volume of the sample against a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator or a pH meter[12].
-
UV-Vis Spectrophotometry: A calibration curve is first generated by measuring the absorbance of several solutions of known 4-butylbenzoic acid concentration at its wavelength of maximum absorbance (λmax). The absorbance of the diluted sample is then measured, and its concentration is determined from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. Similar to UV-Vis, a calibration curve is prepared. The filtered sample is then injected into the HPLC system, and the peak area is used to quantify the concentration.
Mandatory Visualization
The logical flow of a typical solubility determination experiment is crucial for ensuring reproducible and accurate results. The following diagram illustrates this workflow.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmajournal.net [pharmajournal.net]
- 6. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- 12. m.youtube.com [m.youtube.com]
